molecular formula C15H22N6O2 B7153543 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7153543
M. Wt: 318.37 g/mol
InChI Key: WFOABELYKUSOIR-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, and piperidine moieties

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-10-13(9-17-20(10)3)8-16-15(22)21-6-4-12(5-7-21)14-18-11(2)19-23-14/h9,12H,4-8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOABELYKUSOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)N2CCC(CC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling of Pyrazole and Oxadiazole: The pyrazole and oxadiazole rings are then coupled through a suitable linker, such as a methylene group, using a base like potassium tert-butoxide in tetrahydrofuran (THF).

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate electrophile.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyrazole-oxadiazole intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, thereby modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-3,5-dimethylbenzamide
  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is unique due to its combination of pyrazole, oxadiazole, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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